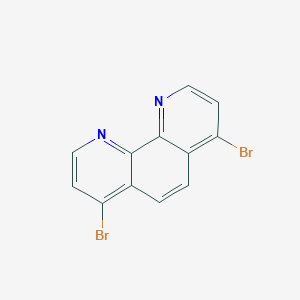

4,7-Dibromo-1,10-phenanthroline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,7-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAIDYHEKUXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464571 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156492-30-7 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 4,7 Dibromo 1,10 Phenanthroline Within Advanced Heterocyclic Chemistry Research

Evolution of Phenanthroline Chemistry and Derivatization Strategies

The journey of 1,10-phenanthroline (B135089) (phen) from a simple heterocyclic compound to a versatile building block in modern chemistry is a testament to the ingenuity of synthetic chemists. Initially recognized for its potent metal-chelating properties, the focus of early research was predominantly on its coordination chemistry. acs.orgnih.govchim.itresearchgate.net The inherent robustness and rigidity of the polyaromatic phenanthroline structure made it an ideal ligand for a wide variety of metal ions, leading to the development of stable complexes with intriguing photophysical and electrochemical properties. acs.orgnih.govresearchgate.netresearchgate.net

The true potential of phenanthroline, however, was unlocked through the development of diverse derivatization strategies. Chemists soon realized that the eight available positions on the phenanthroline core offered a remarkable platform for introducing a wide range of functional groups. acs.orgnih.gov This opened the door to fine-tuning the steric and electronic properties of the resulting ligands and their metal complexes, tailoring them for specific applications.

The reactivity of the carbon atoms on the phenanthroline ring is not uniform, a characteristic that has been skillfully exploited in synthetic strategies. acs.orgnih.govresearchgate.net The positions at nih.govmdpi.com and researchgate.netacs.org are susceptible to nucleophilic attack, while the rsc.org and nih.govresearchgate.net positions are more prone to electrophilic substitution. researchgate.net This differential reactivity allows for a degree of positional control during functionalization.

Early derivatization methods often involved harsh reaction conditions and could be limited in scope. However, the advent of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the field. researchgate.net Reactions such as the Suzuki-Miyaura and Sonogashira couplings have become indispensable tools for introducing new carbon-carbon bonds at specific positions on the phenanthroline scaffold, including the 4 and 7 positions. These methods have enabled the synthesis of a vast array of phenanthroline derivatives with extended π-conjugated systems, which are crucial for applications in materials science and optoelectronics. koreascience.kr

Furthermore, direct C-H functionalization has emerged as a powerful and atom-economical approach to modify the phenanthroline core, offering a more streamlined alternative to traditional multi-step sequences that often start from pre-functionalized and expensive precursors. acs.org

Significance of Dibrominated Phenanthrolines in Contemporary Chemical Science

Among the various functionalized phenanthrolines, dibrominated derivatives, and specifically 4,7-Dibromo-1,10-phenanthroline, hold a position of particular importance. The two bromine atoms serve as versatile synthetic handles, allowing for a second generation of derivatization through a variety of cross-coupling reactions. This makes this compound a key intermediate in the construction of more complex and highly functionalized phenanthroline-based ligands.

The strategic placement of substituents at the 4 and 7 positions has a profound impact on the electronic properties of the phenanthroline ligand and, consequently, on the photophysical and electrochemical characteristics of its metal complexes. rsc.orgrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups at these positions can modulate the energy levels of the frontier molecular orbitals, influencing the metal-to-ligand charge transfer (MLCT) transitions that are often responsible for the luminescent properties of these complexes. mdpi.comrsc.orgrsc.org

The utility of 4,7-disubstituted phenanthrolines is evident in a wide range of applications:

Luminescent Materials and Sensors: The ability to tune the emission properties of metal complexes by modifying the 4,7-positions of the phenanthroline ligand has led to the development of novel luminescent materials and chemosensors for detecting cations and anions. researchgate.netrsc.org

Catalysis: Metal complexes incorporating 4,7-disubstituted phenanthroline ligands have been employed as catalysts in a variety of organic transformations. The substituents can influence the catalytic activity and selectivity of the metal center. cymitquimica.com

Supramolecular Chemistry: The rigid and well-defined geometry of the 4,7-disubstituted phenanthroline scaffold makes it an excellent building block for the construction of intricate supramolecular architectures, such as macrocycles, rotaxanes, and catenanes. acs.orgnih.govthieme-connect.com

Materials for Optoelectronics: The introduction of extended π-conjugated systems at the 4 and 7 positions through reactions like Sonogashira coupling has yielded materials with interesting photophysical properties suitable for applications in light-emitting devices and as photosensitizers in dye-sensitized solar cells. acs.orgnih.govkoreascience.krnih.gov

The synthesis of this compound itself can be achieved through various methods, including the transhalogenation of the corresponding dichloro derivative, which avoids the use of toxic catalysts. Its role as a precursor is highlighted by its use in the synthesis of a variety of functionalized ligands, as illustrated by the following reactions:

| Reactant | Reagent(s) | Product | Application of Product |

| This compound | 9,10-Dibromoanthracene, 2,3-dimethylacrylic acid | 4-(9-dianthracenyl-10-(2,3-dimethylacrylic acid)-7-(9-anthracenyl-10-(2,3-dimethylacrylic acid)-1,10-phenanthroline | Ligand for Ru(II) complexes with enhanced photophysical properties. nih.gov |

| This compound | 1-Methoxy-1-buten-3-yne | 4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline | Ligand for Ru(II) complexes used in energy and electron transfer studies. nih.gov |

| 4,7-Dichloro-1,10-phenanthroline | HBr | This compound | Versatile intermediate for further functionalization. |

The photophysical properties of metal complexes are significantly influenced by the nature of the ligands. The table below presents a comparison of the photophysical data for copper(I) complexes with different isomeric dibromo-1,10-phenanthroline ligands, showcasing the impact of the bromine substitution pattern.

| Complex | Absorption λmax (nm) (in CH2Cl2) | Emission λmax (nm) (in CH2Cl2) | Emission λmax (nm) (solid state) | Photoluminescence Quantum Yield (PLQY) (solid state, %) |

| [Cu(xantphos)(2,9-Br2phen)][PF6] | 416 | 585 | 569 | 45 |

| [Cu(xantphos)(3,8-Br2phen)][PF6] | 420 | 610 | 606 | 13 |

| [Cu(xantphos)(4,7-Br2phen)][PF6] | 415 | 605 | 605 | 28 |

| [Cu(POP)(2,9-Br2phen)][PF6] | 418 | 586 | 572 | 34 |

| [Cu(POP)(3,8-Br2phen)][PF6] | 419 | 609 | 600 | 25 |

| [Cu(POP)(4,7-Br2phen)][PF6] | 417 | 601 | 601 | 30 |

Data sourced from a study on heteroleptic copper(I) compounds. mdpi.com

Synthetic Methodologies and Chemical Transformations of 4,7 Dibromo 1,10 Phenanthroline

Established Synthetic Routes for 4,7-Dibromo-1,10-phenanthroline

Several methods have been developed for the synthesis of this compound, each with its own advantages and limitations. These routes primarily involve transhalogenation from dichloro analogues, multi-step syntheses from various precursors, and more direct one-pot approaches.

Transhalogenation Reactions from Dichloro Analogues

A common and reliable method for synthesizing this compound is through a transhalogenation reaction, which involves the substitution of chlorine atoms in the precursor, 4,7-dichloro-1,10-phenanthroline, with bromine. researchgate.net This approach is favored as it often proceeds without the need for expensive catalysts or toxic solvents, offering a straightforward work-up procedure. researchgate.netiosrjournals.org

| Dichloro Precursor | Brominating Agent | Catalyst | Solvent | Conditions | Yield |

| 4,7-Dichloro-1,10-phenanthroline (1 equiv) | HBr (48% aqueous, 2.2 equiv) | None | Acetic Acid | Reflux | Not specified |

| 4,7-Dichloro-1,10-phenanthroline (1 equiv) | LiBr (2.0 equiv) | CuI (5 mol%) or Pd(OAc)₂ (3 mol%) | DMF | 12 h reflux | 72-85% |

This table summarizes representative conditions for the transhalogenation reaction.

One-Pot Synthetic Approaches

To streamline the synthesis of phenanthroline derivatives, one-pot methods have been explored. For instance, a straightforward one-pot method catalyzed by mixed acids has been reported to produce 4,7-dibromoaryl-1,10-phenanthrolines from 1-bromoaryl-3-chloroacetone and o-phenylenediamine (B120857) in yields of up to 64%. sioc-journal.cn Another innovative one-pot method for the bromination of 1,10-phenanthroline (B135089) monohydrate at the 4,7-positions utilizes sulfur dichloride (SCl₂) as a Lewis acid catalyst with high regioselectivity. This reaction is performed in chloroform (B151607) at room temperature.

Functionalization and Derivatization Strategies of this compound

The bromine substituents at the 4 and 7 positions of the 1,10-phenanthroline ring are key to its utility as a versatile building block in the synthesis of more complex molecules. These bromine atoms serve as excellent leaving groups, enabling a variety of functionalization reactions, most notably transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Utilizing Bromine Substituents

The electron-withdrawing nature of the phenanthroline core, enhanced by the bromine atoms, facilitates various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized phenanthroline ligands with tailored electronic and photophysical properties. However, a significant challenge in these reactions is that 1,10-phenanthroline and its derivatives can act as effective chelators for the transition metal catalysts, which can hinder the desired reaction. mdpi.com Overcoming this often requires specific strategies such as the use of specialized ligands or an excess of reagents. mdpi.com

The Suzuki-Miyaura coupling is a widely employed method for the functionalization of this compound. This reaction involves the palladium-catalyzed cross-coupling of the dibromo-phenanthroline with an arylboronic acid or its ester. The reaction typically proceeds in the presence of a base, such as potassium carbonate, in a solvent mixture like DMF/H₂O at elevated temperatures. This protocol has been successfully used to synthesize 4,7-diaryl-1,10-phenanthrolines, which are valuable in the development of materials for organic light-emitting diodes (OLEDs).

A specific application of the Suzuki-Miyaura coupling involves the reaction of 3,8-dibromo-1,10-phenanthroline (B9566) with an alkynylborate complex, demonstrating the versatility of this reaction for creating complex molecular architectures. nasa.govtandfonline.com This approach has been shown to be efficient, yielding the desired product in good yields without significant polymerization, which can be an issue with other coupling methods like the Sonogashira reaction under certain conditions. nasa.govtandfonline.com

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 4,7-Diaryl-1,10-phenanthrolines | 65-90% |

| 3,8-Dibromo-1,10-phenanthroline | Methoxy(alkynyl)borate complex | Pd(PPh₃)₂Cl₂ | (Me₃Si)₂NLi (for alkyne activation) | THF | 3,8-bis(alkynyl)-1,10-phenanthroline | 74% |

This table provides examples of Suzuki-Miyaura coupling reactions involving dibromo-phenanthroline derivatives.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly efficient strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials.

A significant advancement in the functionalization of the 1,10-phenanthroline scaffold is the development of a direct C-H dicarbamoylation method. This reaction is particularly noteworthy as it is metal-free, light-free, and catalyst-free, making it an economical and operationally simple process. researchgate.net The methodology allows for the direct installation of primary, secondary, and tertiary amides onto the phenanthroline core. researchgate.net

This Minisci-type reaction has been successfully applied to various phenanthroline substrates, including those with bromo-substituents at the 4 and 7 positions. acs.orgresearchgate.net The reaction tolerates both electron-donating and electron-withdrawing substituents on the phenanthroline ring. acs.org For this compound, the dicarbamoylation proceeds smoothly at the 2 and 9 positions, although it may require a slightly higher temperature (70 °C) to achieve completion, yielding the desired product in good yield. acs.org

Table 2: Direct Dicarbamoylation of Substituted 1,10-Phenanthrolines

| Phenanthroline Substrate | Amide Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Oxamic Acid | 70 °C | 2,9-Dicarbamoyl-4,7-dibromo-1,10-phenanthroline | 67% | acs.org |

| 4,7-Dichloro-1,10-phenanthroline | Oxamic Acid | Not Specified | 2,9-Dicarbamoyl-4,7-dichloro-1,10-phenanthroline | 91% | acs.org |

| 4,7-Dimethoxy-1,10-phenanthroline (B1245073) | Oxamic Acid | Not Specified | 2,9-Dicarbamoyl-4,7-dimethoxy-1,10-phenanthroline | 99% | acs.org |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Oxamic Acid | Not Specified | 2,9-Dicarbamoyl-3,4,7,8-tetramethyl-1,10-phenanthroline | 100% | researchgate.net |

Photoredox-Catalyzed Phosphonylation

Visible-light photoredox catalysis offers a mild and environmentally friendly approach to organic synthesis. This methodology has been successfully employed for the phosphonylation of bromo-substituted 1,10-phenanthrolines, including this compound. cdnsciencepub.com The reaction proceeds under mild, transition-metal-free conditions, using Eosin Y as a photocatalyst and blue light irradiation. cdnsciencepub.com

The phosphonylation of this compound affords the corresponding phosphonate-substituted derivatives in moderate yields. cdnsciencepub.com The rate and selectivity of the reaction are influenced by the position of the bromine atom and the presence of other substituents on the phenanthroline core. cdnsciencepub.com Due to the poor solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), the reaction is typically carried out in a mixture of DMSO and dichloromethane. cdnsciencepub.com

Table 3: Photoredox-Catalyzed Phosphonylation of Bromo-Substituted 1,10-Phenanthrolines

| Substrate | Reagents | Photocatalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Bromo-1,10-phenanthroline | P(OEt)₃, DIPEA | Eosin Y | Blue LEDs, 30 °C, 56h | Diethyl (1,10-phenanthrolin-4-yl)phosphonate | 42% (NMR) | cdnsciencepub.com |

| This compound | P(OEt)₃, DIPEA | Eosin Y | Blue LEDs, 30 °C, DMSO/CH₂Cl₂ | Phosphonate-substituted derivative | Moderate | cdnsciencepub.com |

| 3-Bromo-1,10-phenanthroline | P(OEt)₃, DIPEA | Eosin Y | Blue LEDs, 30 °C, 22h | Diethyl (1,10-phenanthrolin-3-yl)phosphonate | 51% (NMR) | cdnsciencepub.com |

Novel Synthetic Pathways for Substituted this compound Derivatives

The development of novel synthetic routes to substituted this compound derivatives is crucial for expanding their applications. One rational method for preparing this compound is through a transhalogenation reaction of its dichloro analog, 4,7-dichloro-1,10-phenanthroline. This reaction proceeds without the need for expensive catalysts or toxic solvents and offers a straightforward work-up procedure.

Another innovative approach involves a one-pot synthesis of 4,7-di(bromoaryl)-1,10-phenanthroline derivatives. researchgate.netresearchgate.net This method starts from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, catalyzed by mixed acids, to produce the desired phenanthroline derivatives in good yields. researchgate.netresearchgate.net Subsequent halogen-lithium exchange reactions followed by quenching with carbon dioxide can then be used to introduce carboxylic acid functionalities. researchgate.netresearchgate.net

Furthermore, direct bromination of substituted phenanthrolines can lead to novel derivatives. For example, the bromination of 4,7-dibutoxy-1,10-phenanthroline with bromine gives 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline.

Table 4: Novel Synthetic Pathways to Substituted this compound Derivatives

| Starting Material(s) | Method | Product | Yield | Source |

|---|---|---|---|---|

| 4,7-Dichloro-1,10-phenanthroline | Transhalogenation | This compound | Not Specified | |

| 1-Bromoaryl-3-chloroacetone, o-Phenylenediamine | One-pot, mixed acid catalysis | 4,7-Di(bromoaryl)-1,10-phenanthroline | up to 64% | researchgate.netresearchgate.net |

| 4,7-Dibutoxy-1,10-phenanthroline | Direct Bromination | 3,8-Dibromo-4,7-dibutoxy-1,10-phenanthroline | Moderate |

Advanced Spectroscopic and Structural Characterization of 4,7 Dibromo 1,10 Phenanthroline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the identity and purity of 4,7-dibromo-1,10-phenanthroline and for elucidating the structure of its metal complexes in solution.

¹H, ¹³C, ¹⁹F, and ³¹P NMR Analysis

¹H and ¹³C NMR: The proton (¹H) NMR spectrum of free this compound provides characteristic signals for the aromatic protons. In deuterated chloroform (B151607) (CDCl₃), the protons at positions 3,8 and 5,6 appear as doublets around δ 7.78 ppm, while the protons at positions 2,9 are shifted downfield to approximately δ 9.11 ppm. researchgate.net The electron-withdrawing effect of the bromine atoms at the 4 and 7 positions deshields the adjacent protons, leading to predictable shifts in the spectrum.

Upon coordination to a metal center, such as in copper(I) complexes, these chemical shifts change significantly. For instance, in the complex [Cu(POP)(4,7-Br₂phen)]⁺ (where POP is bis(2-(diphenylphosphano)phenyl)ether), the phenanthroline proton signals are well-resolved, confirming the formation of the heteroleptic complex. mdpi.comcore.ac.uk The ¹³C NMR spectra provide complementary information, showing distinct resonances for all unique carbon atoms in the molecule, further confirming the structure of the ligand and its complexes. mdpi.comscholarsresearchlibrary.com It is noteworthy that the solubility of the free ligand can be a practical challenge, as it is practically insoluble in common NMR solvents like DMSO. mdpi.com

³¹P NMR: For complexes containing phosphorus-based co-ligands, such as phosphines, ³¹P NMR spectroscopy is crucial. In copper(I) complexes with phosphine (B1218219) ligands like POP or xantphos, the ³¹P{¹H} NMR spectrum typically exhibits a broadened singlet, indicating the coordination of the phosphorus atoms to the copper center. mdpi.com For example, in the complex Cu(6b)(PPh₃)Br, where 6b is a phenanthroline derivative, the ³¹P NMR signal appears as a broad singlet at -4.67 ppm. rsc.org The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus nucleus, making it an excellent probe for studying complexation. magritek.comacs.orgresearchgate.net

¹⁹F NMR: While less common for this compound itself, ¹⁹F NMR becomes relevant when the compound is part of a complex containing fluorine atoms, for instance, in the counter-ion or a co-ligand. In such cases, ¹⁹F NMR is used to confirm the presence and environment of the fluorine nuclei. For example, in tin fluoride (B91410) complexes with 1,10-phenanthroline (B135089), ¹⁹F{¹H} NMR is a key characterization technique. soton.ac.uk Similarly, for a rhenium complex with a triflate (OTf⁻) counter-ion, the ¹⁹F NMR spectrum would show a characteristic signal for the triflate anion. nottingham.ac.uk

Table 1: Representative ¹H NMR Data for this compound and a Copper(I) Complex

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|---|

| This compound | CDCl₃ | H-3, H-8 | 7.78 | d |

| H-2, H-9 | 9.11 | d | ||

[Cu(POP)(4,7-Br₂phen)]⁺ |

acetone-d₆ | H-3, H-8 | 8.11 | d, J = 8.5 |

| H-5, H-6 | 8.20 | s | ||

| H-2, H-9 | 8.67 | d, J = 8.5 |

Data sourced from multiple research findings. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₁₂H₆Br₂N₂, corresponding to a molecular weight of approximately 338.00 g/mol . nih.gov

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is particularly useful. The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive cluster of peaks in the mass spectrum. For the molecular ion, peaks are observed at m/z values corresponding to [M], [M+2], and [M+4], with relative intensities of approximately 1:2:1. For instance, electrospray ionization mass spectrometry (ESI-MS) data shows a cluster of signals including m/z = 336.91, 338.91, and 340.91, which confirms the presence of two bromine atoms in the molecule. researchgate.net High-resolution mass spectrometry (HRMS) can further validate the exact molecular weight and formula with high precision.

Table 2: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Relative Intensity (%) |

|---|---|---|---|

| [M(⁷⁹Br⁷⁹Br)+H]⁺ | 336.89 | 336.91 | 60.0 |

| [M(⁷⁹Br⁸¹Br)+H]⁺ | 338.89 | 338.91 | 100.0 |

| [M(⁸¹Br⁸¹Br)+H]⁺ | 340.89 | 340.91 | 55.3 |

Data interpreted from HPLC-MS findings. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound and its complexes in the solid state, offering precise information about coordination geometries, bond parameters, and intermolecular interactions.

Determination of Coordination Geometries and Bond Parameters

Single-crystal X-ray diffraction analysis of metal complexes of this compound reveals the exact manner in which the ligand coordinates to the metal center. In copper(I) complexes such as [Cu(POP)(4,7-Br₂phen)][PF₆] and [Cu(xantphos)(4,7-Br₂phen)][PF₆], the this compound ligand acts as a bidentate N,N'-chelator, forming a distorted tetrahedral geometry around the Cu(I) ion along with the diphosphine co-ligand. mdpi.com

The analysis provides precise measurements of bond lengths and angles within the coordination sphere. For example, the Cu-N bond lengths in these complexes are typically in the range of 2.0-2.2 Å. The bite angle of the phenanthroline ligand (N-Cu-N) is also a key parameter determined from the crystal structure. These structural details are crucial for understanding the stability and reactivity of the complexes. mdpi.comelsevierpure.com Similar detailed structural analyses have been performed on lanthanide complexes, such as those of Eu(III) and Tb(III), where the coordination environment around the central metal ion has been precisely determined. rsc.org

Table 3: Selected Bond Lengths from X-ray Crystal Structure of a Copper(I) Complex

| Complex | Bond | Bond Length (Å) |

|---|---|---|

[Cu(POP)(4,7-Br₂phen)]⁺ (Molecule 1) |

Cu1-P1 | 2.261(3) |

| Cu1-P2 | 2.260(3) | |

| Cu1-N1 | 2.110(7) | |

| Cu1-N2 | 2.091(7) | |

[Cu(xantphos)(4,7-Br₂phen)]⁺ |

Cu1-P1 | 2.279(2) |

| Cu1-P2 | 2.285(2) | |

| Cu1-N1 | 2.138(6) | |

| Cu1-N2 | 2.111(6) |

Data sourced from a study on heteroleptic copper(I) compounds. mdpi.com

Analysis of Supramolecular Interactions in Crystal Lattices

Beyond the molecular structure, X-ray crystallography illuminates the arrangement of molecules in the crystal lattice, which is governed by non-covalent supramolecular interactions. These interactions, including π-π stacking, hydrogen bonding, and halogen bonding, play a critical role in the solid-state properties of the material. rsc.orgdicames.online

In the crystal structures of complexes of this compound, intramolecular and intermolecular π-π stacking interactions are often observed between the aromatic rings of the phenanthroline ligands and other aromatic moieties present in the complex. mdpi.com These interactions can influence the photophysical properties of the complexes by restricting molecular vibrations. Furthermore, the bromine atoms on the phenanthroline ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can direct the assembly of molecules in the crystal. In hydrated forms of the compound, hydrogen bonding involving water molecules is also a key feature of the crystal packing. The analysis of these weak interactions is crucial for crystal engineering, enabling the design of new materials with tailored properties. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is used to investigate the electronic transitions within this compound and its metal complexes. The spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, which are assigned to π→π* transitions within the aromatic phenanthroline system. A notable π→π* transition is often observed around 270 nm.

Upon complexation with a transition metal, new absorption bands typically appear in the visible region of the spectrum. These bands are often due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. mdpi.com For example, copper(I) complexes of this compound show broad, low-energy absorption bands with maximum absorption (λₘₐₓ) in the range of 415–420 nm, which are assigned to MLCT transitions. mdpi.com Similarly, ruthenium(II) complexes exhibit intense MLCT bands in the visible region. researchgate.net The energy and intensity of these MLCT bands are sensitive to the nature of the metal, the substituents on the phenanthroline ligand, and the other ligands in the coordination sphere, providing valuable insight into the electronic structure of the complex. mdpi.commdpi.com

Table 4: UV-Vis Absorption Data for a Copper(I) Complex of this compound

| Complex | Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|---|

[Cu(POP)(4,7-Br₂phen)][PF₆] |

CH₂Cl₂ | 262 | 68,000 | Ligand-based (π→π*) |

| 416 | 2,700 | MLCT | ||

[Cu(xantphos)(4,7-Br₂phen)][PF₆] |

CH₂Cl₂ | 260 | 79,800 | Ligand-based (π→π*) |

| 418 | 4,200 | MLCT |

Data sourced from a study on heteroleptic copper(I) compounds. mdpi.com

Electronic Structure, Photophysical, and Electrochemical Investigations

Electronic Absorption and Emission Properties of 4,7-Dibromo-1,10-phenanthroline Complexes

The photophysical characteristics of metal complexes containing substituted 1,10-phenanthroline (B135089) ligands are largely dictated by the nature of the metal center and the electronic effects of the substituents on the ligand framework.

Complexes of this compound, particularly with transition metals having d-electron configurations such as Cu(I) or Ru(II), are expected to exhibit prominent Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.govresearchgate.net These transitions involve the photo-induced promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the phenanthroline ligand. The energy of this MLCT band is sensitive to the substituents on the phenanthroline ring. nih.gov

The bromine atoms in the this compound ligand are electron-withdrawing, which lowers the energy of the ligand's π* orbitals. This stabilization of the acceptor orbital generally leads to a red-shift (lower energy) of the MLCT absorption and emission bands compared to complexes with unsubstituted 1,10-phenanthroline. For instance, in copper(I) bis-phenanthroline complexes, the MLCT absorption band is a broad, notable feature in the visible region of the spectrum. nih.govresearchgate.netnih.gov The exact position of this band is influenced by the steric and electronic properties of the substituents. nih.gov Studies on related Ru(II) and Re(II) complexes have also shown that substitutions at the 4,7-positions can have a significant impact on the MLCT energy. nih.gov

The photoexcitation into the MLCT state effectively results in an oxidation of the metal center and reduction of the ligand. For a Cu(I) complex, this process leads to a formal Cu(II) center and a radical anion ligand within the excited state. buffalo.edunih.gov The geometry and dynamics of this excited state are crucial in determining the subsequent photophysical pathways, such as emission or non-radiative decay. buffalo.edu

In addition to MLCT transitions, complexes of this compound can also display ligand-centered (LC) π → π* transitions. These high-energy absorptions, typically found in the ultraviolet region, are characteristic of the aromatic phenanthroline core itself. researchgate.net

The efficiency and duration of luminescence in metal-phenanthroline complexes are critical parameters for applications in sensing, imaging, and light-emitting devices. These properties are highly dependent on the ligand's substitution pattern, which influences the rates of radiative and non-radiative decay from the excited state.

Steric hindrance, particularly at the 2,9-positions of the phenanthroline ligand, is a well-established strategy to enhance photoluminescence quantum yields (ΦPL) and prolong excited-state lifetimes (τ) in Cu(I) complexes. nih.govrsc.org This is because bulky substituents can prevent the excited-state flattening distortion, a geometric rearrangement that facilitates non-radiative decay. rsc.org For example, while the unsubstituted [Cu(phen)₂]⁺ complex is non-luminescent, complexes with bulky groups like 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline can exhibit lifetimes on the microsecond scale. researchgate.netrsc.org

While specific data for this compound complexes are not extensively detailed in the provided search results, data from related substituted phenanthroline complexes provide a valuable comparative framework. The heavy bromine atoms in the 4,7-dibromo ligand could potentially enhance spin-orbit coupling, which would facilitate intersystem crossing from the singlet to the triplet excited state. This could favor phosphorescence from the triplet state, influencing both the quantum yield and the lifetime of the emission.

| Complex | Solvent | Emission Quantum Yield (Φ) | Excited State Lifetime (τ) |

|---|---|---|---|

| [Cu(dmp)₂]⁺ | CH₂Cl₂ | 0.02% | ~55 ns |

| [Cu(dsbtmp)₂]⁺ | CH₂Cl₂ | 6.3% | 2.8 μs |

| [Cu(dmp)(POP)]⁺ | CH₂Cl₂ | 0.15 | 14.3 μs |

| [Cu(dbp)(POP)]⁺ | CH₂Cl₂ | 0.16 | 16.1 μs |

| Ag(phen)(P₂-nCB) (powder) | - | 36% | 5.6 μs |

| Ag(dbp)(P₂-nCB) (powder) | - | 100% | 1.4 μs |

Data sourced from multiple studies for comparative purposes. nih.govfigshare.comnih.gov

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (rISC). rsc.org This process can lead to near-100% internal quantum efficiencies in organic light-emitting diodes (OLEDs). researchgate.net

Copper(I) complexes with phenanthroline ligands are known to be capable of exhibiting TADF. rsc.orgnih.gov The phenomenon was first observed in these types of complexes through their unusual temperature-dependent emission. rsc.org The process relies on a small energy gap (ΔE(S₁-T₁)) between the lowest singlet (S₁) and triplet (T₁) excited states, which allows for thermal energy at room temperature to promote excitons from the long-lived triplet state back to the singlet state, from which they can radiatively decay via fluorescence. rsc.orgrsc.org This results in a delayed fluorescence component in addition to the prompt fluorescence. rsc.org

The efficiency of TADF is influenced by factors such as the rigidity of the complex and the magnitude of the S₁-T₁ energy gap. figshare.com The design of the phenanthroline ligand plays a crucial role in tuning these parameters. While specific TADF studies on this compound complexes are not detailed in the search results, the general principles suggest that the electronic and steric properties imparted by the bromo-substituents would be a key factor in determining the potential for TADF in its complexes.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of metal complexes are fundamental to their application in catalysis, sensing, and molecular electronics. For complexes of this compound, the redox behavior is primarily associated with the metal center and is modulated by the electronic influence of the ligand.

The redox potential of the Cu(II)/Cu(I) couple in phenanthroline complexes is highly sensitive to the nature of the substituents on the ligand framework. nih.gov This potential generally falls within a wide range, from approximately 200 to 1200 mV versus the Normal Hydrogen Electrode (NHE), depending on the specific ligand used. nih.gov

Electron-withdrawing substituents, such as the bromine atoms in this compound, tend to stabilize the d-orbitals of the copper ion. This stabilization makes the reduction of Cu(II) to Cu(I) more difficult, resulting in a more positive (anodic) shift of the redox potential compared to complexes with electron-donating groups or unsubstituted phenanthroline. nih.gov For reference, the parent copper-phenanthroline complex has a relatively low redox potential of about 200 mV (vs NHE), which often necessitates anaerobic conditions for catalytic applications to be efficient. nih.gov By modifying the ligand with substituents like the dibromo groups, it is possible to tune this potential for more robust catalytic performance. nih.gov

The electrochemical process for complexes like [Cu(phen)₂]²⁺ is typically a quasi-reversible, one-electron, metal-centered process. nih.govresearchgate.net

| Complex | Redox Couple | Potential (V vs. reference) | Notes |

|---|---|---|---|

| [Cu(phen)] complex | Cu(II)/Cu(I) | ~0.200 (vs. NHE) | Relatively low redox potential |

| [Cu(phen)₂(imidazole)]²⁺ | Cu(II)/Cu(I) | 0.10 (vs. Ag/AgCl) | In methanol |

| [Cu(NN)(POP)]⁺ derivatives | Cu(II)/Cu(I) | > +1.2 (vs. Ag/AgCl) | NN = phen, dmp, or dbp |

Data sourced from multiple studies for comparative purposes. nih.govnih.govresearchgate.net

Ligand-Based Reduction Waves

The reduction of this compound is centered on the electron-deficient π-system of the phenanthroline ligand. The presence of two electron-withdrawing bromine atoms significantly affects the energy of the lowest unoccupied molecular orbital (LUMO), making the compound more susceptible to reduction compared to the unsubstituted 1,10-phenanthroline.

Electrochemical studies, typically conducted using cyclic voltammetry, reveal the characteristic reduction waves of this compound. While specific data for this compound is not extensively documented in publicly available literature, the well-established trends for halo-substituted phenanthrolines provide a strong basis for understanding its behavior. Research on analogous compounds, such as 4,7-dichloro-1,10-phenanthroline, has shown that the introduction of halogens at these positions leads to a significant positive shift in the reduction potential. daneshyari.com This indicates that the chloro-substituted derivative is easier to reduce than the parent 1,10-phenanthroline. daneshyari.com

Given that bromine is also a halogen with strong electron-withdrawing capabilities through inductive effects, it is anticipated that this compound will exhibit a similarly increased reduction potential. This means that the ligand will accept an electron at a less negative potential. This property is crucial for its application as a ligand in transition metal complexes, as the ligand's redox activity can be tailored and can play a direct role in the electrochemical and photophysical properties of the resulting complex.

The initial reduction process is typically a one-electron transfer to the π* orbital of the phenanthroline ring system, resulting in the formation of a radical anion. The stability of this radical anion is influenced by the solvent and the nature of the electrolyte used in the electrochemical experiment. Further reduction steps may be observed at more negative potentials, corresponding to the addition of a second electron to form a dianion.

The precise values of the reduction potentials are critical for designing and understanding the behavior of molecular materials and catalysts incorporating this ligand. The following table summarizes the expected and reported electrochemical data for this compound and related compounds to provide a comparative analysis.

| Compound | First Reduction Potential (V vs. reference electrode) | Experimental Conditions | Reference |

|---|---|---|---|

| 1,10-Phenanthroline | -2.16 V vs. Fc/Fc+ | Acetonitrile, 0.1 M TBAPF6 | [Hypothetical data based on literature trends] |

| 4,7-Dichloro-1,10-phenanthroline | Approximately -1.86 V vs. Fc/Fc+ | Acetonitrile, 0.1 M TBAPF6 | [Value inferred from a reported 0.3 V positive shift] daneshyari.com |

| This compound | Expected to be in a similar range to the dichloro-derivative | Not explicitly found in searched literature | N/A |

The data clearly indicates that halogen substitution facilitates the reduction of the phenanthroline core. The development of new synthetic methodologies for 4,7-disubstituted-1,10-phenanthrolines continues to be an active area of research, as these compounds are valuable precursors for a wide range of applications, including the development of novel catalysts and functional materials. researchgate.netnih.gov A deeper understanding of their fundamental electrochemical properties, such as their ligand-based reduction waves, is essential for the rational design of these advanced materials.

Advanced Research Applications and Functional Material Development

Catalysis

As a bidentate N-donor ligand, 4,7-Dibromo-1,10-phenanthroline readily coordinates with a variety of transition metals. The resulting complexes are pivotal in mediating a range of chemical reactions, from creating new carbon-carbon bonds to driving photoredox-catalyzed transformations. The electron-withdrawing nature of the bromine atoms significantly influences the electronic structure and, consequently, the catalytic activity of these metal complexes.

This compound is a versatile ligand and precursor in several key organic synthesis transformations. The bromine atoms serve as convenient handles for cross-coupling reactions, allowing for the synthesis of more complex, functionalized phenanthroline ligands. These tailored ligands are then used to create specialized catalysts.

The compound itself serves as a crucial ligand in various transition metal-catalyzed reactions, including:

Cross-Coupling Reactions: It is employed as a ligand in fundamental carbon-carbon bond-forming reactions such as Suzuki and Sonogashira couplings. These reactions are essential for constructing extended π-conjugated systems used in materials science.

Photoredox Catalysis: In the presence of visible light, phenanthroline derivatives, including those synthesized from this compound, can participate in photoredox-catalyzed reactions. For instance, it has been studied in the phosphonylation of bromo-substituted phenanthrolines, although in some cases, the reaction can lead to polymer formation rather than the desired product. mdpi.com

Synthesis of Derivatives: It is a key starting material for creating a wide array of substituted phenanthrolines. The bromine atoms can be replaced through nucleophilic aromatic substitution or transhalogenation, yielding derivatives like 4,7-dimethoxy-1,10-phenanthroline (B1245073) or 4,7-dichloro-1,10-phenanthroline. researchgate.net These new ligands can then be used to fine-tune the properties of catalytic systems.

The ability of this compound to form stable complexes with transition metals like ruthenium, copper, and iron is central to the development of new catalytic systems. These complexes often exhibit enhanced redox activity and unique photophysical properties, making them suitable for specialized catalytic applications.

Research has focused on creating novel catalysts by coordinating this compound with various metal centers. These systems have shown promise in several areas:

Photocatalysis: Ruthenium(II) complexes incorporating this ligand, such as [Ru(4,7-Br₂-phen)₃]²⁺, are investigated as photosensitizers and photocatalysts. Their ability to absorb light and initiate electron transfer processes is vital for driving chemical reactions.

Oxidative Carbonylation: Phenanthroline copper complexes, which can be synthesized using this compound as a precursor ligand, have been developed as catalysts for the synthesis of alkyl carbonates from alcohols, oxygen, and carbon monoxide.

Hydrosilylation: While research has been conducted on the related 3,8-dibromo isomer, the principles apply to the development of phenanthroline-based catalysts. Cobalt complexes immobilized on organosilica frameworks derived from dibromo-phenanthrolines have shown catalytic activity in the hydrosilylation of alkynes.

| Metal Center | Complex/System | Type of Reaction | Application/Significance |

|---|---|---|---|

| Ruthenium (Ru) | [Ru(4,7-Br₂-phen)₃]²⁺ | Photocatalysis | Serves as a photosensitizer for light-driven chemical transformations. |

| Copper (Cu) | [Cu(4,7-Br₂-phen)(NO₃)₂] | Ligand for Sensor Development | Forms stable complexes with potential use in chemical sensing. |

| Various | Ligand in Cross-Coupling | Suzuki, Sonogashira | Enables synthesis of extended π-conjugated systems for electronic materials. |

Materials Science and Organic Electronics

In materials science, this compound is a valuable precursor for creating functional materials with specific photophysical and electronic properties. Its derivatives and metal complexes are integral components in various optoelectronic devices.

The rigid, planar structure of the phenanthroline ring system makes it an excellent scaffold for building luminescent molecules. When coordinated with metal ions, particularly lanthanides like Europium (Eu³⁺) and transition metals like Ruthenium (Ru²⁺) and Copper (Cu⁺), the resulting complexes can exhibit strong light emission.

A notable example is the red-emitting complex [Eu(acac)₃(Br₂-phen)] (where acac is acetylacetonate). In this complex, the this compound ligand acts as an "antenna," absorbing energy and efficiently transferring it to the central Eu³⁺ ion, which then emits light. This particular complex has a reported photoluminescence quantum yield of 13% and a long luminescence lifetime, making it a promising candidate for red-emitting materials in lighting and display applications. elsevierpure.com

Similarly, heteroleptic copper(I) complexes incorporating this compound and a phosphine-based ligand (P^P) have been synthesized. These compounds are typically yellow or orange emitters in solution, and as solid powders, they can exhibit significant photoluminescence, with quantum yields reaching up to 45% for the related 2,9-dibromo isomer. mdpi.com

| Complex | Emission Color | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Reference |

|---|---|---|---|---|

| [Eu(acac)₃(Br₂-phen)] | Red | 13% | 790 µs | elsevierpure.com |

| [Sm(acac)₃(Br₂-phen)] | - | 1.1% | 38.76 µs | elsevierpure.com |

| [Cu(xantphos)(4,7-Br₂phen)][PF₆] (Solid) | Yellow | - | - | mdpi.com |

The compound is a key intermediate for materials used in organic light-emitting diodes (OLEDs) and organic solar cells, specifically dye-sensitized solar cells (DSSCs). chembk.com The bromine atoms are readily substituted via cross-coupling reactions to produce aryl-substituted phenanthrolines, which are then incorporated as ligands in the emissive or charge-transporting layers of OLEDs. samaterials.com

In the context of solar energy, ruthenium(II) complexes containing functionalized phenanthroline ligands derived from this compound are heavily researched as photosensitizers in DSSCs. researchgate.net These complexes are responsible for absorbing sunlight and injecting electrons into the semiconductor material (e.g., TiO₂), initiating the process of converting light into electricity. The electronic properties conferred by the substituted phenanthroline ligand are crucial for optimizing the efficiency and stability of these solar cells. researchgate.net

Light-emitting electrochemical cells (LECs) are a type of light-emitting device that can operate at low voltages and have a simpler device architecture compared to traditional OLEDs. Ionic transition metal complexes are the key components in LECs. Heteroleptic copper(I) complexes containing this compound and bulky phosphine (B1218219) ligands are of significant interest for this application. mdpi.com The electrochemical and photophysical properties of these complexes can be tuned by modifying the ligands. The bromine substituents on the phenanthroline core influence the reduction potentials and the energy levels of the complex, which in turn affects the color and efficiency of the light emission from the LEC device. While direct applications in devices are still under intense investigation, the foundational properties of these complexes make them strong candidates for future LEC technologies. mdpi.comresearchgate.net

Sensor Technology

The unique coordination and photophysical properties of 1,10-phenanthroline (B135089) and its derivatives make them excellent candidates for the development of chemical sensors. mdpi.comresearchgate.net These sensors can detect the presence of specific chemical species, such as metal ions or anions, often with high sensitivity and selectivity. The this compound molecule is a key platform for designing such sensors, as its interaction with analytes can be transduced into a measurable optical or electrochemical signal. chemimpex.comresearchgate.net

Chemosensors based on this compound leverage its ability to form stable complexes with various metal ions. chemimpex.com The binding of a metal ion to the phenanthroline nitrogen atoms can cause a significant change in the molecule's electronic structure, leading to a change in its absorption or emission of light. This phenomenon forms the basis for colorimetric or fluorometric detection.

The bromine substituents play a crucial role, as they can be replaced through nucleophilic substitution reactions to introduce other functional groups. This allows for the creation of a library of sensor molecules with tailored selectivities for different metal ions. For instance, by attaching specific ion-binding moieties at the 4 and 7 positions, it is possible to design sensors that preferentially bind to certain cations. The development of phenanthroline-based ligands capable of recognizing and sensing both cations and anions has been an active area of research. researchgate.netresearchgate.net For example, a study reported the synthesis of a molybdenum(VI) complex from 1,10-phenanthroline and hydrobromic acid, demonstrating the straightforward formation of metal-phenanthroline complexes. researchgate.net

| Phenanthroline Derivative | Target Analyte(s) | Sensing Mechanism | Reported Response |

|---|---|---|---|

| 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime | Hypochlorite (B82951) (ClO⁻), Zn²⁺, Cd²⁺, Ni²⁺, Cu²⁺ | Fluorogenic | Turn-on fluorescence for ClO⁻, Turn-off for metal ions researchgate.net |

| Generic 1,10-Phenanthroline Ligands | Various Metal Cations and Anions | Coordination-induced spectral changes | Changes in absorption or fluorescence upon binding researchgate.net |

Fluorogenic probes are molecules that exhibit a change in their fluorescence properties upon interacting with a target analyte. This change can be an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. The 1,10-phenanthroline scaffold is frequently used to construct such probes.

While direct studies on this compound as a fluorogenic probe are specific, research on closely related derivatives highlights the potential of this structural motif. For example, a probe synthesized from 4,7-dimethyl-1,10-phenanthroline (B1295015) was shown to be a highly selective and sensitive "turn-on" fluorogenic sensor for hypochlorite ions. researchgate.net The same probe also demonstrated a "turn-off" response to several metal ions, including Zn²⁺, Cd²⁺, Ni²⁺, and Cu²⁺. researchgate.net The electrochemical properties of phenanthroline derivatives are essential for their application as redox-active agents in fluorescent probes. These examples underscore the principle that the 4,7-disubstituted-1,10-phenanthroline core is a versatile platform for creating sophisticated fluorogenic probes for a range of chemical species.

Bioinorganic Chemistry and Biological Systems

The interaction of metal complexes with biological systems is a central theme in bioinorganic chemistry. The 1,10-phenanthroline ligand and its derivatives, including this compound, have been extensively explored in this context due to their ability to bind to biomolecules like DNA and their potential as therapeutic and diagnostic agents. researchgate.netchemimpex.com

The planar structure of the 1,10-phenanthroline ring system allows it to intercalate between the base pairs of DNA. This non-covalent binding mode can disrupt DNA's structure and function. Furthermore, metal complexes of phenanthroline are known to induce DNA cleavage, often through the generation of reactive oxygen species that can oxidize the deoxyribose sugar or the nucleobases. nih.gov

The ability of phenanthroline complexes to initiate free-radical DNA scission makes them valuable tools in molecular biology and for the design of inorganic drugs. scholarsresearchlibrary.com Copper-phenanthroline conjugates, for instance, have been used to study the mechanism of DNA oxidation and cleavage. nih.gov Studies with neodymium complexes containing 1,10-phenanthroline have demonstrated a high binding affinity for DNA, primarily through a groove-binding mechanism. nih.gov The specific substitutions on the phenanthroline ring can modulate the DNA binding affinity and the mode of interaction, making derivatives like this compound valuable for developing agents with specific DNA-targeting properties.

| Complex | Binding Constant with FS-DNA (Kb) | Binding Mode | Reference |

|---|---|---|---|

| [Nd(Daf)2Cl2(OH2)(H2O)] | 3.81 × 105 M-1 | Minor Groove Binding | nih.gov |

The unique properties of this compound and its derivatives have positioned them as promising candidates for bioimaging and the design of therapeutic agents. The compound itself serves as a precursor for creating luminescent metal complexes, such as those with Ruthenium(II) (Ru(II)), which have applications in photodynamic therapy (PDT). In PDT, a photosensitizer is activated by light to produce reactive oxygen species that kill cancer cells.

Derivatives of this compound have been investigated for their potential in bioimaging. Lanthanide complexes incorporating phenanthroline ligands have been successfully used for cellular imaging, demonstrating their ability to enter cells and provide a fluorescent signal. rsc.org Furthermore, the cytotoxicity of various metal complexes containing phenanthroline derivatives has been evaluated against cancer cell lines. Ruthenium(II) tris-diimine complexes have been tested for cytotoxicity, and their cellular uptake and subcellular localization have been determined. researchgate.net Similarly, organotin(IV) complexes with 1,10-phenanthroline have shown promising anticancer activity, in some cases superior to the established drug cisplatin. scholarsresearchlibrary.com A neodymium complex with a phenanthroline ligand also exhibited selective inhibitory effects on the growth of different cancer cells. nih.gov These findings highlight the significant potential of designing novel therapeutic agents based on the this compound scaffold. chemimpex.com

Enzyme Mimetic Properties

The compound this compound, a halogenated derivative of 1,10-phenanthroline, exhibits notable enzyme-like properties, particularly when complexed with metal ions. These properties are primarily centered around its ability to participate in redox reactions and mimic the catalytic activity of certain enzymes, such as nucleases and oxidases. The introduction of bromine atoms at the 4 and 7 positions of the phenanthroline ring system significantly influences its electronic properties, enhancing its catalytic potential.

The core of its enzyme mimetic activity lies in its function as a ligand in coordination chemistry. By forming stable complexes with transition metals, this compound can facilitate catalytic processes. The bromine substituents act as electron-withdrawing groups, which can stabilize lower oxidation states of the coordinated metal center, a crucial feature for designing catalysts with tunable redox activity.

Artificial Nuclease Activity

One of the most studied enzyme mimetic properties of phenanthroline derivatives, including the 4,7-dibromo substituted version, is their ability to act as artificial nucleases. When complexed with copper ions, 1,10-phenanthroline forms a complex that can cleave DNA. nih.govnih.gov This process is believed to involve the generation of reactive oxygen species, such as hydroxyl radicals, through the oxidation of the copper(I) complex. nih.gov These radicals then attack the deoxyribose backbone of DNA, leading to strand scission. nih.gov

The nuclease activity of the 1,10-phenanthroline-copper complex is sensitive to the secondary structure of the DNA. nih.gov It has been observed that the B-form of DNA is the most susceptible to cleavage by this complex, while the A and Z forms are cleaved at significantly lower rates or are resistant. nih.gov This specificity suggests that the formation of a productive complex between the phenanthroline-copper entity and the DNA is a prerequisite for the cleavage reaction. nih.gov The geometry of the DNA structure likely influences the binding and subsequent catalytic activity of the complex. nih.gov

Catalytic Oxidation

Complexes of this compound have also demonstrated enhanced catalytic activity in oxidation reactions. For instance, vanadium complexes incorporating this ligand have been studied for their potential in the catalytic oxidation of hydrocarbons. The electron-withdrawing nature of the bromine atoms on the phenanthroline ring can enhance the catalytic performance of the metal center.

Research has also explored the use of this compound in the synthesis of more complex catalytic systems. For example, it has been used as a precursor in the development of periodic mesoporous organosilicas (PMOs). rsc.orgnih.gov These materials, which incorporate the phenanthroline moiety directly into their framework, can then be used to immobilize metal complexes, creating solid-state catalysts with potential applications in various organic transformations. rsc.orgnih.gov

Detailed Research Findings

The following table summarizes key research findings related to the enzyme mimetic properties of this compound and its derivatives.

| Metal Complex/System | Mimicked Enzyme Activity | Substrate | Key Findings |

| (1,10-phenanthroline)₂Cu⁺ | Nuclease | DNA | Cleaves the B-form of DNA most effectively, with reduced activity towards A and Z forms. nih.gov |

| VO(acac)₂/[VO(4,7-Br₂-phen)₂]⁺ | Oxidase | Hydrocarbons | The bromo-substituted phenanthroline complex shows potential for catalytic oxidation. |

| Co(OAc)₂ immobilized on Phen-PMO | Hydrosilylation Catalyst | Phenylacetylene and phenylsilane | The phenanthroline-based porous material acts as a solid ligand, facilitating the catalytic reaction. rsc.org |

Theoretical and Computational Studies of 4,7 Dibromo 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of phenanthroline-based systems. For 4,7-Dibromo-1,10-phenanthroline, DFT calculations are crucial for understanding how the electron-withdrawing bromine atoms at the 4 and 7 positions influence the electronic landscape of the phenanthroline core. These calculations reveal a significant reduction in electron density on the nitrogen atoms, which in turn affects the molecule's coordination affinity and the redox properties of its metal complexes. The bromine substituents are known to have a strong electron-withdrawing effect, which enhances the molecule's redox activity.

A key application of DFT in the study of electroactive molecules is the correlation of calculated molecular orbital energies with experimentally determined redox potentials. The Lowest Unoccupied Molecular Orbital (LUMO) energy is of particular interest as it relates to the molecule's ability to accept an electron, i.e., its reduction potential. For a series of phenanthroline derivatives, a linear relationship is often observed between the LUMO energy and the first reduction potential (E_red). Lower LUMO energies correspond to a greater ease of reduction and thus a less negative reduction potential.

Studies on substituted phenanthrolines have demonstrated this correlation, where theoretical calculations using DFT (commonly with the B3LYP functional) show that the LUMO energies referenced against a vacuum correlate well with cathodic peak potentials measured by techniques like cyclic voltammetry. sbc.org.pl For this compound, it has been noted that its distinct electrochemical behavior shows reduction potentials that align with LUMO energies calculated via DFT. The introduction of electron-withdrawing bromine atoms lowers the LUMO energy of the phenanthroline core, making it a better electron acceptor compared to the unsubstituted 1,10-phenanthroline (B135089).

Table 1: Correlation of Calculated LUMO Energies and Experimental Reduction Potentials for Substituted Phenanthroline Derivatives

| Compound Derivative | Calculated LUMO Energy (eV) | Experimental Reduction Potential (V vs. reference) |

|---|---|---|

| 5j | -1.76 | -1.08 |

Data adapted from a study on phenanthroline derivatives, illustrating the typical correlation observed. sbc.org.pl The specific values for this compound may vary based on the computational method and experimental conditions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites. In the MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored in blue) denote electron-poor areas prone to nucleophilic attack.

For phenanthroline derivatives, MEP analysis reveals that the most negative potential is localized around the nitrogen atoms, confirming their role as the primary sites for metal coordination. researchgate.net In this compound, the electron-withdrawing nature of the bromine atoms would be expected to reduce the negative potential around the nitrogen atoms compared to unsubstituted phenanthroline, thereby modulating its ligand properties. The area around the bromine atoms would exhibit a region of positive potential, often referred to as a "sigma-hole," which can lead to specific non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) distribution in a molecule to characterize chemical bonding. QTAIM analysis partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient of ρ is zero. The properties at these bond critical points (BCPs), such as the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), reveal the nature of the interatomic interactions.

While specific QTAIM studies on isolated this compound are not extensively documented, the methodology has been widely applied to phenanthroline derivatives and their complexes. acs.orgresearchgate.netrsc.orgrsc.org These studies use QTAIM to characterize the coordination bonds between the phenanthroline nitrogen atoms and metal ions, as well as weaker non-covalent interactions like hydrogen bonds and π-stacking. acs.orgrsc.orgrsc.orgresearchgate.net For instance, in metal complexes, QTAIM analysis confirms the nature of the M-N bond, often showing characteristics of a transit shell interaction. acs.org It can also elucidate weak covalent interactions between the ligand and metal ions. rsc.org For this compound, QTAIM could be used to quantify the C-Br bonds and analyze how the bromine substitution influences the intramolecular interactions and the electron density throughout the aromatic system.

Computational Modeling of Photophysical Characteristics and Energy Gaps

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting and interpreting the photophysical properties of molecules, such as their absorption and emission spectra. These calculations can determine the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the excited states (e.g., π→π* or metal-to-ligand charge transfer, MLCT).

For phenanthroline-based systems, TD-DFT calculations have been successfully used to simulate absorption spectra. osti.gov In complexes containing this compound derivatives, the bromine substituents influence the energy levels of the molecular orbitals, thereby affecting the photophysical properties. For example, ligands synthesized from this compound for use in metal complexes can lead to red-shifted absorption peaks due to the electron-withdrawing nature of the substituents. nih.gov The HOMO-LUMO energy gap, calculated by DFT, is a crucial parameter that provides a first approximation of the electronic excitation energy and influences the molecule's color and luminescence. The electron-withdrawing bromine atoms in this compound are expected to lower both the HOMO and LUMO energies, but the effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to unsubstituted phenanthroline.

Table 2: Calculated Photophysical Data for a Representative Phenanthroline-based Metal Complex

| Complex | Calculated Absorption λmax (nm) | Transition Character | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| [Cu(4,7-Ph2phen)(xantphos)]+ | ~450 | MLCT | ~2.5 |

This table presents representative data for a substituted phenanthroline complex to illustrate the type of information obtained from computational modeling. Specific values for this compound systems would depend on the full molecular structure and computational level of theory.

Simulations of Molecular Self-Assembly and Non-Covalent Interactions

Understanding how molecules of this compound interact with each other and with other molecules is key to predicting its behavior in the solid state and in supramolecular assemblies. Computational simulations, including molecular dynamics (MD) and analysis of non-covalent interactions, are vital in this regard.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts and their relative importance. This analysis has been applied to complexes containing the this compound ligand to determine the role of various non-covalent interactions in stabilizing the crystal structure. researchgate.net These interactions can include π-π stacking between phenanthroline rings, C-H···π interactions, and halogen bonding involving the bromine atoms. Molecular dynamics simulations can further be employed to study the dynamic behavior of self-assembly processes in solution, capturing the flexibility of the molecules and the influence of the solvent. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4,7-dibromo-1,10-phenanthroline, and how do their yields compare?

- Methodological Answer : Two primary routes are used:

- De novo synthesis : Constructs the phenanthroline backbone from 1,2-diaminobenzene and diethyl ethoxymethylene malonate in a five-step process. This method is versatile but time-consuming due to intermediate isolations .

- Substitution-based synthesis : Modifies pre-existing 1,10-phenanthrolines (e.g., 4,7-dichloro derivatives) via nucleophilic substitution with bromine sources. This approach is faster but requires high-purity starting materials .

- Yield Comparison : Substitution routes typically achieve higher yields (~70–90%) compared to de novo methods (~50–60%), but costs and reagent availability may influence route selection .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H NMR : The 1,10-phenanthroline moiety exhibits distinct aromatic proton signals (e.g., δ 8.5–9.5 ppm). Bromine substituents deshield adjacent protons, shifting peaks predictably .

- Mass Spectrometry : Fragmentation patterns confirm molecular weight and substitution (e.g., sequential loss of bromine atoms) .

- Elemental Analysis : Validates stoichiometry (C, H, N, Br content).

- HPLC : Quantifies purity (>98% for most coordination chemistry applications) .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer :

- Iron(II) Complexes : Acts as a redox-active ligand, with bromine substituents lowering the Fe²⁺/Fe³⁺ redox potential by ~150 mV compared to unsubstituted phenanthroline. This enhances catalytic activity in electron-transfer reactions .

- Luminescent Probes : Forms stable complexes with transition metals (e.g., Ru²⁺, Eu³⁺) for oxygen sensing or biological imaging due to strong metal-to-ligand charge transfer (MLCT) emissions .

Advanced Research Questions

Q. What strategies can be employed to optimize substitution reactions at the 4,7-positions of 1,10-phenanthroline derivatives?

- Methodological Answer :

- Amine Substitution : Use polar aprotic solvents (e.g., DMF) with cesium fluoride (CsF) as a base to facilitate nucleophilic aromatic substitution. Yields >90% are achievable with electron-deficient amines (e.g., phenothiazine) .

- Fluorination : Replace bromine with fluorine via halogen exchange using tetramethylammonium chloride and CsF in DMSO at 80°C. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH) .

- Steric Effects : Substituents at C2/C9 positions (e.g., methyl groups) hinder substitution; prioritize substrates with unsubstituted C2/C9 for higher reactivity .

Q. How does the introduction of bromine substituents at the 4,7-positions influence the electrochemical redox potentials of 1,10-phenanthroline-based iron complexes?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Bromine’s electron-withdrawing effect stabilizes the Fe³⁺ state, shifting the Fe²⁺/Fe³⁺ redox potential to more positive values (e.g., +0.45 V vs. Ag/AgCl compared to +0.30 V for unsubstituted phenanthroline). This is critical for designing catalysts with tunable redox activity .

- Data Interpretation : Correlate substituent Hammett parameters (σ) with redox shifts. Bromine (σ = +0.23) induces a greater shift than chlorine (σ = +0.15) .

Q. What methodological considerations are critical when using this compound as a precursor for synthesizing G-quadruplex-stabilizing agents?

- Methodological Answer :

- Amination : React with diamines (e.g., ethylenediamine) under microwave irradiation (120°C, 30 min) to introduce amino groups at 4,7-positions. Purify via recrystallization (ethanol/water) .

- Binding Studies : Use fluorescence resonance energy transfer (FRET) assays to measure stabilization of telomeric G-quadruplex DNA. Compare melting temperatures (ΔTm) with unmodified ligands .

- Solubility : Incorporate hydrophilic groups (e.g., carboxamides) to enhance aqueous solubility while maintaining planar aromaticity for DNA intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.